![molecular formula C12H13N3O4S B2691666 1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene CAS No. 898656-31-0](/img/structure/B2691666.png)
1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene
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Overview
Description
1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as ESI or ESI-MS, and it is a widely used reagent in mass spectrometry.
Scientific Research Applications
1. Ionic Liquids and Solvent Systems
Ionic liquids, such as those based on imidazolium, have been extensively studied for their unique properties, including solvating abilities, thermal stability, and low volatility. Research by Ostadjoo et al. (2018) on 1-Ethyl-3-Methylimidazolium Acetate highlights the importance of understanding the toxicity and environmental impact of ionic liquids before large-scale industrial utilization. This underscores the relevance of studying compounds like 1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene for potential applications in green chemistry and solvent systems (Ostadjoo et al., 2018).
2. Nitroaromatic Compounds in Medicinal Chemistry
Nitroimidazoles, closely related to the compound , are active areas of research in medicinal chemistry due to their broad spectrum of biological activities. Li et al. (2018) reviewed the applications of nitroimidazole compounds in antitumor, antibacterial, antifungal, antiparasitic, antitubercular, and antihypertensive drugs, demonstrating the compound's potential relevance in drug development (Li et al., 2018).
3. Photochemistry and Sensing Applications
The study of luminescent micelles for sensing applications, particularly for nitroaromatic explosives, by Paria et al. (2022) suggests that compounds with nitrobenzene moieties, such as 1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene, could have potential applications in developing sensors for hazardous materials. The research highlights the importance of understanding the physicochemical interactions between host systems and nitroaromatic compounds (Paria et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that 2-ethyl-4-methylimidazole, a related compound, is widely used in epoxy systems as a curing agent .
Mode of Action
It’s known that imidazole derivatives can react with epoxy groups to form adducts, which then react with another epoxy group to form an ionic compound . This compound serves as the initiator of the curing reaction .
Biochemical Pathways
It’s plausible that the compound could influence the curing process of epoxy resins, given the known activity of related imidazole derivatives .
Result of Action
It’s plausible that the compound could influence the physical properties of materials, such as epoxy resins, if it acts similarly to related imidazole derivatives .
properties
IUPAC Name |
2-ethyl-4-methyl-1-(3-nitrophenyl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-3-12-13-9(2)8-14(12)20(18,19)11-6-4-5-10(7-11)15(16)17/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGLJLDMBHUENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene |
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